molecular formula C21H24N6O3S2 B14111113 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14111113
M. Wt: 472.6 g/mol
InChI Key: VMTULHYZQJFYID-UHFFFAOYSA-N
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Description

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzo[d]thiazole moiety, a morpholino group, and a purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-aminobenzothiazole with an appropriate alkylating agent to introduce the benzo[d]thiazole moiety . This intermediate is then reacted with a purine derivative under specific conditions to form the final compound . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce reduced derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a purine core with a benzo[d]thiazole moiety and a morpholino group.

Properties

Molecular Formula

C21H24N6O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C21H24N6O3S2/c1-13(12-31-21-22-14-5-3-4-6-15(14)32-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29)

InChI Key

VMTULHYZQJFYID-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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